Home > Products > Screening Compounds P396 > 3-((4-Methoxybenzyl)amino)butanoic acid
3-((4-Methoxybenzyl)amino)butanoic acid - 1154387-80-0

3-((4-Methoxybenzyl)amino)butanoic acid

Catalog Number: EVT-2756008
CAS Number: 1154387-80-0
Molecular Formula: C12H17NO3
Molecular Weight: 223.272
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-((4-Methoxybenzyl)amino)butanoic acid, also known as 3-amino-4-(4-methoxyphenyl)butanoic acid, is an organic compound with the molecular formula C11_{11}H15_{15}N1_{1}O3_{3}. It is classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid functional group. This compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly as a building block in the synthesis of biologically active molecules.

Source and Classification

This compound can be synthesized from commercially available starting materials, including 4-methoxybenzylamine and butanoic acid derivatives. The classification of this compound falls under the category of amino acids, specifically those that are modified by aromatic substituents. Its structure features a butanoic acid backbone with an amino group and a methoxy-substituted benzyl group.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-((4-Methoxybenzyl)amino)butanoic acid typically involves the condensation reaction between 4-methoxybenzylamine and a butanoic acid derivative. This reaction can be facilitated under acidic or basic conditions to promote the formation of the amide bond.

  1. Starting Materials:
    • 4-Methoxybenzylamine
    • Butanoic acid derivatives
  2. Reaction Conditions:
    • The reaction may require heating to enhance the reaction rate.
    • Catalysts such as acids or bases can be employed to improve yields.
  3. Purification:
    • The product can be purified through techniques such as recrystallization or chromatography.

Technical Insights

The condensation reaction generally proceeds smoothly, yielding the desired product with moderate to high purity levels. The purification process may involve silica gel chromatography, which allows for the separation of unreacted starting materials and by-products.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-((4-Methoxybenzyl)amino)butanoic acid is characterized by:

  • Molecular Formula: C11_{11}H15_{15}N1_{1}O3_{3}
  • Molecular Weight: Approximately 211.25 g/mol
  • Structural Features:
    • A butanoic acid backbone
    • An amino group (-NH2_2)
    • A methoxy-substituted phenyl group (–OCH3_3)

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography, which provides insights into bond lengths, angles, and molecular packing.

Chemical Reactions Analysis

Reactions and Technical Details

3-((4-Methoxybenzyl)amino)butanoic acid can participate in various chemical reactions typical of amino acids:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amidation: Formation of amides with carboxylic acids or their derivatives.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to simpler amine derivatives.

These reactions are significant for modifying the compound to enhance its biological activity or solubility.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 3-((4-Methoxybenzyl)amino)butanoic acid often relates to their interaction with biological targets, such as enzymes or receptors. The presence of the methoxy group can influence binding affinity and selectivity towards specific targets.

  1. Binding Interactions: The aromatic ring may engage in π-π stacking interactions with aromatic residues in proteins.
  2. Hydrogen Bonding: The amino group can form hydrogen bonds with polar residues, enhancing stability in protein-ligand complexes.

Understanding these interactions is crucial for drug design applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in polar solvents such as water and methanol; limited solubility in non-polar solvents.

Chemical Properties

  • pKa Values: The carboxylic acid group typically has a pKa around 2-5, while the amino group has a pKa around 9-10.
  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases which may hydrolyze the amide bond.

Relevant data on these properties can be obtained from databases such as PubChem or scientific literature focusing on similar compounds.

Applications

Scientific Uses

3-((4-Methoxybenzyl)amino)butanoic acid has several potential applications:

  1. Pharmaceutical Development: As a precursor in synthesizing novel therapeutic agents targeting various diseases.
  2. Biochemical Research: Utilized in studies involving enzyme inhibition or as a standard in analytical chemistry.
  3. Material Science: Investigated for its properties in developing new materials with specific functionalities due to its unique chemical structure.
Introduction to Structural and Functional Significance

3-((4-Methoxybenzyl)amino)butanoic acid represents a strategically designed hybrid molecule integrating two pharmacologically significant components: the 4-methoxybenzyl motif and the aminobutanoic acid (GABA) backbone. This molecular architecture positions it at the intersection of bioisosteric drug design and neurotransmitter analogue development. The compound's structural planarity, hydrogen-bonding capabilities (via carboxylic acid and amino groups), and lipophilic character (contributed by the methoxybenzyl ring) facilitate targeted interactions with biological macromolecules. These features enable exploration within pharmacological space for neurological and metabolic disorders, leveraging established biochemical pathways while introducing novel physicochemical properties.

Role of 4-Methoxybenzyl Motifs in Bioactive Compound Design

The 4-methoxybenzyl (4-MBA) moiety is a privileged scaffold in medicinal chemistry due to its balanced electronic and steric properties. The methoxy (-OCH₃) group acts as both a hydrogen-bond acceptor and an electron-donating substituent, enhancing aromatic ring electron density and influencing binding interactions with target proteins. This motif demonstrates versatility across therapeutic contexts:

  • Receptor Binding Modulation: In GABAergic systems, 4-MBA-containing compounds exhibit enhanced binding affinity to synaptic receptors. The methoxy group facilitates π-stacking interactions within hydrophobic binding pockets while maintaining favorable orientation of pharmacophoric elements through steric stabilization [5] .
  • Metabolic Stability Enhancement: Compounds featuring this motif show reduced first-pass metabolism compared to unmethylated analogues. The methoxy group sterically hinders cytochrome P450-mediated oxidation at the para position, extending plasma half-life [4] [10].
  • Antimicrobial Applications: Oxadiazole derivatives bearing 2-fluoro-4-methoxyphenyl groups demonstrate potent activity against Gram-negative pathogens (e.g., E. coli, MIC = 3 μg/ml) through membrane disruption or intracellular target inhibition [4].

Table 1: Biological Activities of Representative Methoxy-Containing Compounds

Compound ClassTarget ActivityKey Structural FeatureReported Potency
2-Fluoro-4-methoxy oxadiazolesAntibacterialHalogenated methoxyphenyl ringMIC: 3 μg/ml against P. aeruginosa [4]
GABA-B agonistsMuscle relaxant/antispastic4-Chlorophenyl substitutionIC₅₀: 0.2 μM at GABA-B receptors
Neurosteroid analogsGABAA receptor modulationMethoxy-aromatic conjugation5x potentiation vs. baseline [5]

Historical Context of Amino Butanoic Acid Derivatives in Pharmacology

Aminobutanoic acid derivatives constitute a cornerstone of neuropharmacology, primarily through gamma-aminobutyric acid (GABA) and its structural analogs. The historical development of these compounds reflects evolving strategies in neurotransmitter targeting:

  • First-Generation Analogues (1950s-1970s): Early compounds like phenibut (β-phenyl-GABA) and baclofen (β-(4-chlorophenyl)-GABA) established the importance of β-substitution on GABA's carbon chain. These modifications enhanced blood-brain barrier penetration while conferring receptor subtype selectivity—baclofen emerged as a selective GABA-B agonist with antispasmodic properties [10].
  • Stereochemical Refinements (1980s-1990s): The synthesis of chiral analogs like pregabalin ((S)-3-isobutyl-GABA) demonstrated enantioselective binding to α2δ voltage-gated calcium channel subunits. This represented a shift from direct receptor agonism toward modulation of neurotransmitter release machinery [10].
  • Prodrug Innovations: Designer prodrugs such as gabapentin enacarbil addressed bioavailability limitations through esterification, enabling high-capacity monocarboxylate transporter (MCT)-mediated absorption in the gastrointestinal tract [10].

Table 2: Evolution of Key Aminobutanoic Acid-Based Therapeutics

EraRepresentative CompoundStructural InnovationTherapeutic Application
1960sPhenibutβ-Phenyl substitutionAnxiolytic (Russia)
1970sBaclofenβ-(4-Chlorophenyl) substitutionSpasticity management
1980sVigabatrinVinyl-GABA (irreversible GABA-T inhibitor)Refractory epilepsy
1990sGabapentinCyclohexane ring conjugationNeuropathic pain
2000sPregabalin(S)-3-Isobutyl chiral centerGeneralized anxiety disorder

The structural progression demonstrates increasing sophistication: from simple aromatic substitutions to conformational restraint and chiral specificity. These developments established aminobutanoic acid as a versatile scaffold for CNS drug development [10].

Research Gaps and Objectives for Targeted Compound Exploration

Despite extensive pharmacological exploration of its components, 3-((4-Methoxybenzyl)amino)butanoic acid itself remains understudied, presenting several research imperatives:

  • Metabolic Pathway Characterization: The compound's potential dual metabolism—via hepatic O-demethylation of the 4-MBA moiety and mitochondrial β-oxidation of the butanoic chain—requires elucidation. Unknowns include phase II conjugation susceptibility and potential reactive intermediate formation during oxidative deamination [9].
  • Target Deconvolution: Beyond canonical GABA targets, computational docking suggests affinity for monocarboxylate transporters (MCTs) and alanine-serine-cysteine transporter (ASC) systems. Experimental validation is needed using radioligand binding and cellular uptake assays [5] [10].
  • Stereochemical Optimization: The chiral center at C3 remains unexplored. Enantioselective synthesis could reveal differential activities akin to pregabalin's (S)-selectivity, potentially enhancing potency or reducing off-target effects .
  • Bioisosteric Refinement: Strategic replacement of labile groups could improve stability. Candidate approaches include carboxylic acid replacement with tetrazole (metabolic resistance) or methoxy substitution with trifluoromethoxy (enhanced lipophilicity) [4] [9].

Current research objectives focus on bridging molecular design with therapeutic innovation: (1) Establish structure-activity relationships through systematic analog libraries; (2) Quantify blood-brain barrier permeability using in vitro models; (3) Evaluate functional activity in models of neuronal hyperexcitability and neuroinflammation [5] [9] [10]. These investigations position 3-((4-Methoxybenzyl)amino)butanoic acid as a strategic tool for probing neurotransmitter-mimetic space while addressing unmet needs in neuromodulator therapeutics.

Properties

CAS Number

1154387-80-0

Product Name

3-((4-Methoxybenzyl)amino)butanoic acid

IUPAC Name

3-[(4-methoxyphenyl)methylamino]butanoic acid

Molecular Formula

C12H17NO3

Molecular Weight

223.272

InChI

InChI=1S/C12H17NO3/c1-9(7-12(14)15)13-8-10-3-5-11(16-2)6-4-10/h3-6,9,13H,7-8H2,1-2H3,(H,14,15)

InChI Key

YNUHYYDICLMGFF-UHFFFAOYSA-N

SMILES

CC(CC(=O)O)NCC1=CC=C(C=C1)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.